molecular formula C8H13NO B6209984 4-(but-3-yn-2-yl)morpholine CAS No. 86351-26-0

4-(but-3-yn-2-yl)morpholine

Cat. No. B6209984
CAS RN: 86351-26-0
M. Wt: 139.2
InChI Key:
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Description

“4-(but-3-yn-2-yl)morpholine” is an organic compound with the molecular weight of 139.2 . It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the production of polymers, polyurethanes, and polycarbonates.


Synthesis Analysis

The synthesis of morpholines has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A mixture of methanesulfonic acid but-3-ynyl ester and morpholine was heated to 100° C. for 1 h for the synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is “4-(3-butynyl)morpholine” and its InChI code is "1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2" .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .


Physical And Chemical Properties Analysis

“4-(but-3-yn-2-yl)morpholine” is a liquid at room temperature .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . It is advisable to wear protective gear when handling the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(but-3-yn-2-yl)morpholine can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "3-butyne-2-ol", "morpholine", "potassium carbonate", "iodine", "sodium hydride", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 3-butyne-2-ol to 3-butyne-2-yl iodide", "3-butyne-2-ol is reacted with iodine and sodium hydride in tetrahydrofuran to form 3-butyne-2-yl iodide.", "Step 2: Reaction of 3-butyne-2-yl iodide with morpholine", "3-butyne-2-yl iodide is reacted with morpholine in diethyl ether to form 4-(but-3-yn-2-yl)morpholine.", "Step 3: Purification of the product", "The product is purified by washing with water and drying with anhydrous sodium sulfate." ] }

CAS RN

86351-26-0

Product Name

4-(but-3-yn-2-yl)morpholine

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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